

In-Depth Technical Guide to 1-O-Methylglycerol: Physical and Chemical Properties

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Compound of Interest

Compound Name: 3-Methoxy-1,2-propanediol

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Introduction

1-O-Methylglycerol, systematically known as **3-methoxy-1,2-propanediol**, is a mono-alkyl ether of glycerol. Its chemical structure, featuring both hydroxyl and ether functional groups, imparts a unique combination of properties that make it a molecule of interest in various scientific and industrial fields, including as a potential building block in drug development and a component in formulations. This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-O-Methylglycerol, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological interactions.

Core Physical and Chemical Properties

The physical and chemical characteristics of 1-O-Methylglycerol are summarized below, providing essential data for its handling, application, and further research.

Table 1: Physical Properties of 1-O-Methylglycerol

Property	Value	Reference(s)
Appearance	Colorless viscous liquid/oil	[1][2][3]
Molecular Formula	C4H10O3	[2]
Molecular Weight	106.12 g/mol	[2]
Boiling Point	220 °C (at 760 mmHg)	[3]
133 °C (at 35 mmHg)	[2][4]	
Melting Point	Not precisely determined (exists as a colorless oil at room temperature)	[3]
Density	1.114 g/mL at 25 °C	[3]
Refractive Index (n _{20/D})	1.4430 to 1.4450	[3][4]
Solubility	Very soluble in water. Soluble in chloroform, ethanol, and ethyl acetate (slightly).	[2][3]
Hygroscopicity	Hygroscopic	[1][3]

Table 2: Chemical and Safety Properties of 1-O-Methylglycerol

Property	Value / Information	Reference(s)
IUPAC Name	3-methoxypropane-1,2-diol	[4][5]
Synonyms	1-O-Methylglycerol, Glycerol 1-monomethyl ether, 3-Methoxy-1,2-propanediol, Glycerin-alpha-monomethyl ether	[1][2][5]
CAS Number	623-39-2	[2]
Stability	Stable under normal temperatures and pressures.	[2]
Incompatibilities	Strong oxidizing agents.	[2]
Hazardous Decomposition Products	Carbon monoxide, carbon dioxide.	[2]
pKa	13.68 ± 0.20 (Predicted)	[3]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 1-O-Methylglycerol.

Mass Spectrometry

The mass spectrum of 1,2-Propanediol, 3-methoxy- is available through the NIST WebBook, providing valuable information for its identification in complex mixtures.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methoxy-1,2-propanediol** has been recorded and is available in spectral databases.[4][5] Key expected absorptions include a broad O-H stretching band for the hydroxyl groups, C-H stretching bands for the alkyl and methoxy groups, and C-O stretching bands for the ether and alcohol functionalities.

Experimental Protocols

Synthesis of 3-methoxypropan-1,2-diol

A documented method for the synthesis of 3-methoxypropan-1,2-diol involves the O-methylation of glycerol. A detailed protocol is as follows:

Materials:

- Glycerol
- Dimethyl sulfate
- Sodium hydroxide
- Water

Procedure: This synthesis is based on the methylation of glycerol using dimethyl sulfate in the presence of an alkali.[8] A semi-batch process can be employed to enhance the effective methylation. In a conventional stirred tank reactor under normal atmospheric pressure, a solution of sodium glycerate is prepared by reacting glycerol with sodium hydroxide. Dimethyl sulfate is then fed into the reactor over a period of time. A molar ratio of 3:2 for dimethyl sulfate to glycerol and 3:1 for sodium hydroxide to glycerol has been shown to be effective. The reaction is carried out at a controlled temperature, for instance, 343 K (70 °C), for a duration of 24 hours, with the dimethyl sulfate being added over 12 hours. This method has been reported to achieve a glycerol conversion of 93.5%.[8]

Purification: The resulting product mixture can be purified by distillation under reduced pressure to isolate the **3-methoxy-1,2-propanediol** from unreacted glycerol, salts, and other byproducts.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of 1-O-Methylglycerol.

Sample Preparation: For analysis in a complex matrix, such as wine, a liquid-liquid extraction can be performed. The sample is saturated with potassium carbonate ("salting out") to facilitate the extraction of **3-methoxy-1,2-propanediol** into an organic solvent like diethyl ether.[9]

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a mass spectrometer detector.
- Column: A polar capillary column is suitable for the separation of this analyte.
- Carrier Gas: Helium.
- Injection: Splitless injection is often used for trace analysis.
- Temperature Program: An appropriate temperature gradient is established to ensure good separation from other components in the mixture.
- Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of **3-methoxy-1,2-propanediol**.

Biological Activity and Signaling Pathways

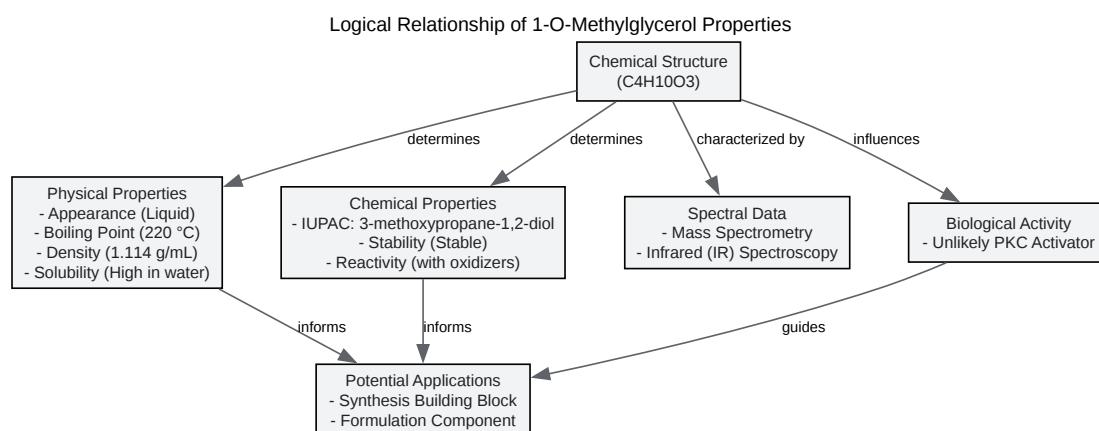
The biological role of 1-O-Methylglycerol is not extensively studied. However, research on structurally related compounds provides some insights.

Protein Kinase C (PKC) is a critical enzyme in cellular signal transduction, and its activity is regulated by diacylglycerols (DAGs). Studies have shown that the kinase's interaction with DAGs is highly specific to the glycerol backbone and its hydrophilic oxygen moieties. The addition of a single methyl group to the glycerol backbone of a diacylglycerol has been found to virtually abolish its ability to activate PKC.^[10] This suggests that 1-O-Methylglycerol is unlikely to act as a direct activator of Protein Kinase C, a key distinction from diacylglycerol second messengers.

Further research is required to fully elucidate the biological effects of 1-O-Methylglycerol and to determine if it interacts with other cellular signaling pathways.

Visualizations

Logical Relationship of 1-O-Methylglycerol Properties

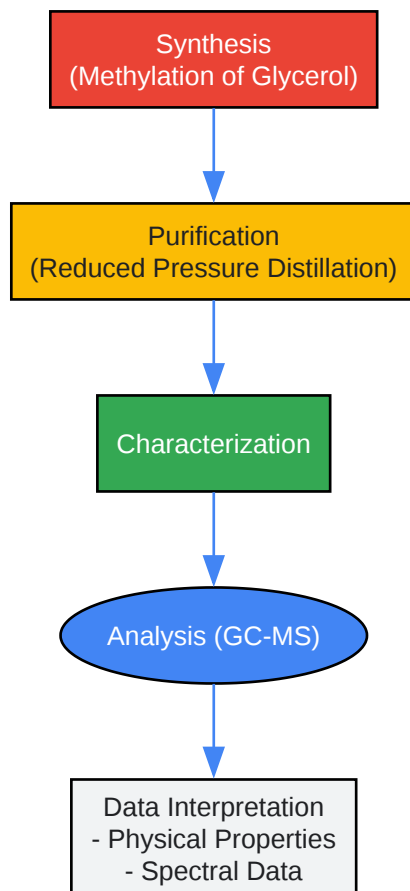


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Caption: Logical flow from chemical structure to properties and applications of 1-O-Methylglycerol.

Experimental Workflow for Synthesis and Analysis

Workflow for Synthesis and Analysis of 1-O-Methylglycerol



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Caption: A typical experimental workflow for the synthesis and subsequent analysis of 1-O-Methylglycerol.

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